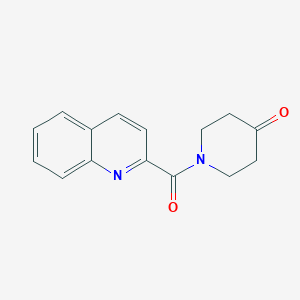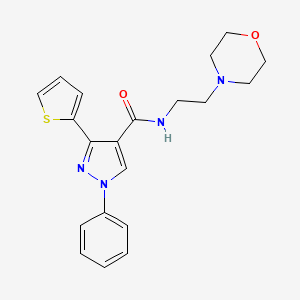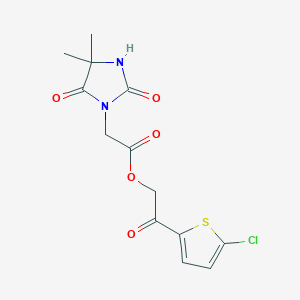
2-(5-Chlorothiophen-2-yl)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-634704 is a chemical compound known for its role as an inhibitor of Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division by regulating the mitotic spindle assembly. Inhibition of this kinase can lead to cell cycle arrest and apoptosis, making WAY-634704 a compound of interest in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-634704 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification steps. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of WAY-634704 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-634704 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, WAY-634704 can form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-634704 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on WAY-634704.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
WAY-634704 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinase A and its effects on cell division.
Biology: Employed in cell biology research to investigate the role of Aurora kinase A in mitosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs targeting Aurora kinase A and related pathways.
Mechanism of Action
WAY-634704 exerts its effects by inhibiting the activity of Aurora kinase A. This inhibition disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the ATP-binding site of Aurora kinase A, preventing its phosphorylation activity. This disruption affects various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
VX-680: Another Aurora kinase A inhibitor with similar mechanisms of action.
MLN8237: A selective Aurora kinase A inhibitor used in cancer research.
PHA-739358: An inhibitor targeting multiple kinases, including Aurora kinase A.
Uniqueness of WAY-634704
WAY-634704 is unique due to its specific binding affinity and selectivity for Aurora kinase A. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its chemical structure allows for modifications that can improve its pharmacokinetic properties and efficacy .
Properties
Molecular Formula |
C13H13ClN2O5S |
|---|---|
Molecular Weight |
344.77 g/mol |
IUPAC Name |
[2-(5-chlorothiophen-2-yl)-2-oxoethyl] 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C13H13ClN2O5S/c1-13(2)11(19)16(12(20)15-13)5-10(18)21-6-7(17)8-3-4-9(14)22-8/h3-4H,5-6H2,1-2H3,(H,15,20) |
InChI Key |
RQDAYWVSWZLOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)OCC(=O)C2=CC=C(S2)Cl)C |
solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole](/img/structure/B10801995.png)


![2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B10802016.png)
![3-[[4-(2,6-Diethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B10802019.png)

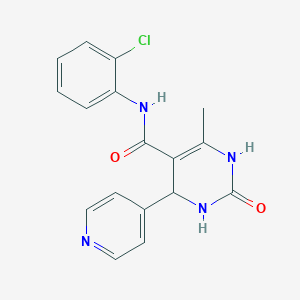

![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B10802037.png)
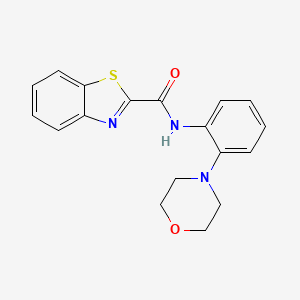
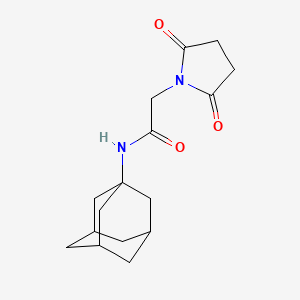
![N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B10802060.png)
